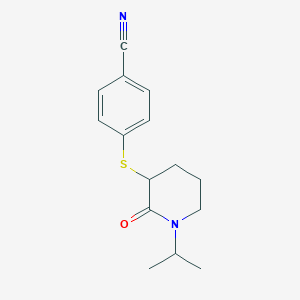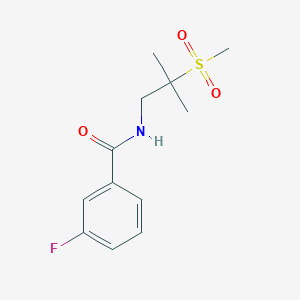
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide, also known as FL-118, is a novel anticancer agent that has shown promising results in preclinical studies. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
作用機序
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This compound targets multiple signaling pathways involved in cancer cell survival, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the STAT3 pathway. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide also inhibits the activity of DNA topoisomerase I and II, enzymes that are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide is its potent anticancer activity against a variety of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to evaluate the potential toxicity and side effects of N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide.
将来の方向性
For research on N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide include evaluating its safety and efficacy in clinical trials, identifying biomarkers that predict response to this compound, and optimizing its formulation and dosing regimen. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide may also have potential applications in combination with other anticancer agents or in combination with radiation therapy. Additionally, further studies are needed to understand the mechanisms underlying N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide's selectivity for cancer cells and its effects on the tumor microenvironment.
合成法
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been synthesized using several methods, including the reaction of 5-fluoro-2-hydroxybenzoic acid with 4-hydroxy-2H-chromen-2-one in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then converted to the final product by reacting with a carboxylic acid derivative, such as an amide or an ester.
科学的研究の応用
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been extensively studied for its potential anticancer properties. In preclinical studies, N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has shown potent antitumor activity against a variety of cancer cell lines, including breast, colon, lung, and pancreatic cancer. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has also demonstrated synergistic effects when used in combination with other anticancer agents, such as cisplatin and gemcitabine.
特性
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-10-5-6-14(19)13(9-10)18-16(20)12-7-8-21-15-4-2-1-3-11(12)15/h1-6,9,12,19H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDQCLFAGAXFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C(=O)NC3=C(C=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)


![3-[[ethyl(methyl)amino]methyl]-N-[(4-methylsulfanylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7584840.png)


![(2,7-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7584850.png)